molecular formula C56H84Ca2O4 B12647160 Calcium bis(octylphenolate) CAS No. 84878-50-2

Calcium bis(octylphenolate)

Cat. No.: B12647160
CAS No.: 84878-50-2
M. Wt: 901.4 g/mol
InChI Key: DXMHCXYQUHRJPL-UHFFFAOYSA-J
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Description

Calcium bis(octylphenolate) is a chemical compound with the molecular formula C28H42CaO2. It is a calcium salt of octylphenol, where two octylphenolate anions are coordinated to a calcium ion. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium bis(octylphenolate) can be synthesized through a reaction between calcium hydroxide and octylphenol. The reaction typically occurs in an organic solvent such as toluene or xylene, under reflux conditions. The general reaction is as follows:

Ca(OH)2+2C8H9OHCa(C8H9O)2+2H2O\text{Ca(OH)}_2 + 2 \text{C}_8\text{H}_9\text{OH} \rightarrow \text{Ca(C}_8\text{H}_9\text{O)}_2 + 2 \text{H}_2\text{O} Ca(OH)2​+2C8​H9​OH→Ca(C8​H9​O)2​+2H2​O

Industrial Production Methods

In industrial settings, the production of calcium bis(octylphenolate) involves large-scale reactors where calcium hydroxide and octylphenol are mixed in the presence of a suitable solvent. The mixture is heated to facilitate the reaction, and the product is then purified through filtration and recrystallization processes.

Chemical Reactions Analysis

Types of Reactions

Calcium bis(octylphenolate) undergoes various chemical reactions, including:

    Oxidation: The phenolate groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to regenerate the phenol groups.

    Substitution: The phenolate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like bromine (Br2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Regenerated phenol groups.

    Substitution: Halogenated phenol derivatives.

Scientific Research Applications

Calcium bis(octylphenolate) has a wide range of applications in scientific research, including:

    Chemistry: Used as a catalyst in various organic reactions.

    Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of polymers, resins, and other materials due to its stabilizing properties.

Mechanism of Action

The mechanism by which calcium bis(octylphenolate) exerts its effects involves the interaction of the phenolate groups with various molecular targets. These interactions can lead to the inhibition of enzymes, disruption of cellular processes, and modulation of signaling pathways. The calcium ion plays a crucial role in stabilizing the compound and facilitating its interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Calcium bis(2-octylphenolate): Similar in structure but with a different isomer of octylphenol.

    Calcium bis(nonylphenolate): Contains nonylphenol instead of octylphenol.

    Calcium bis(dodecylphenolate): Contains dodecylphenol instead of octylphenol.

Uniqueness

Calcium bis(octylphenolate) is unique due to its specific phenolate groups, which confer distinct chemical and physical properties

Properties

CAS No.

84878-50-2

Molecular Formula

C56H84Ca2O4

Molecular Weight

901.4 g/mol

IUPAC Name

dicalcium;2-octylphenolate

InChI

InChI=1S/4C14H22O.2Ca/c4*1-2-3-4-5-6-7-10-13-11-8-9-12-14(13)15;;/h4*8-9,11-12,15H,2-7,10H2,1H3;;/q;;;;2*+2/p-4

InChI Key

DXMHCXYQUHRJPL-UHFFFAOYSA-J

Canonical SMILES

CCCCCCCCC1=CC=CC=C1[O-].CCCCCCCCC1=CC=CC=C1[O-].CCCCCCCCC1=CC=CC=C1[O-].CCCCCCCCC1=CC=CC=C1[O-].[Ca+2].[Ca+2]

Origin of Product

United States

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